2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXSUYIZWFYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzylamine, is prepared through the bromination of benzylamine using bromine in the presence of a suitable solvent such as dichloromethane.
Cyclobutanol Formation: The cyclobutanol moiety is synthesized via a cyclization reaction involving a suitable precursor, such as 1,3-dibromopropane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the cyclobutanol precursor using a coupling reagent such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
Oxidation: 2-{[(2-Bromophenyl)methyl]amino}cyclobutanone.
Reduction: 2-{[(Phenyl)methyl]amino}cyclobutan-1-ol.
Substitution: 2-{[(2-Azidophenyl)methyl]amino}cyclobutan-1-ol.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclobutanol moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol (hypothetical) with analogous compounds from the evidence, emphasizing molecular structure, substituents, and physicochemical properties:
Key Observations:
Ring Strain vs. Chain Flexibility: The cyclobutane ring in trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol introduces significant ring strain compared to linear analogs like 2-{[(2-bromophenyl)methyl]amino}butan-1-ol. This strain may reduce thermal stability but enhance reactivity in certain synthetic pathways .
Substituent Effects :
- The 2-bromophenyl group (present in butan-1-ol and pentan-1-ol analogs) increases molecular weight and lipophilicity compared to the 2-methylphenyl group in the cyclobutane derivative. Bromine’s electron-withdrawing nature may also influence electronic properties and binding affinity in biological systems .
- The hydroxyl group on the cyclobutane ring could enhance hydrogen-bonding capacity, impacting solubility and intermolecular interactions .
Molecular Weight Trends: Cyclobutane derivatives (e.g., trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol) generally have lower molecular weights than linear-chain brominated analogs due to reduced carbon content .
Research Findings and Implications
- Synthetic Utility: Brominated benzylamines, such as 2-{[(2-bromophenyl)methyl]amino}butan-1-ol, are frequently employed as intermediates in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent .
- Stability Challenges: Cyclobutane-containing compounds may exhibit lower thermal stability compared to linear analogs, as noted in stress-testing studies of similar structures .
Biological Activity
2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a bromophenyl group and an amino alcohol moiety. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets within these targets, while the cyclobutanol moiety can engage in hydrogen bonding, modulating protein activity and leading to various biological effects.
1. Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies suggest that it exhibits anti-proliferative effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cells, indicating promising therapeutic potential .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity positions it as a candidate for treating inflammatory diseases .
3. Enzyme Interaction Studies
As a biochemical probe, this compound has been investigated for its ability to interact with various enzymes. Its unique structure allows it to serve as a model for studying enzyme kinetics and mechanisms, particularly in relation to drug metabolism and pharmacokinetics.
Comparative Analysis
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | Bromine enhances lipophilicity |
| 2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol | Structure | Moderate anticancer | Chlorine's smaller size impacts binding |
| 2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | Structure | Similar activity profile | Fluorine increases metabolic stability |
Case Study 1: Anticancer Efficacy
A study conducted by Tian et al. (2017) evaluated the efficacy of halogenated cyclobutane derivatives against breast cancer cells. The results indicated that the brominated variant displayed superior anti-proliferative activity compared to its chloro and fluoro counterparts, supporting the hypothesis that bromination enhances biological activity due to increased lipophilicity and better membrane penetration .
Case Study 2: Inflammation Model
In a model of acute inflammation, researchers assessed the compound's ability to modulate cytokine release from activated macrophages. The findings revealed a significant reduction in TNF-alpha levels when treated with this compound, suggesting its potential utility in inflammatory disease management .
Q & A
Q. What synthetic strategies are employed to prepare 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol?
The synthesis typically involves a reductive amination approach. Cyclobutanone is reacted with 2-bromobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid). The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using flash chromatography with gradients of ethyl acetate/hexane. Structural confirmation is performed via and NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify the amine and hydroxyl functionalities .
Q. How is the stereochemistry of the cyclobutane ring resolved during synthesis?
The strained cyclobutane ring often leads to stereochemical ambiguity. X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Computational methods (e.g., density functional theory, DFT) predict preferred conformers by analyzing steric interactions between the bromophenyl group and the cyclobutane ring .
Q. What physicochemical properties are critical for characterizing this compound?
Key properties include:
- LogP : Estimated at ~2.5 (via XLogP3) due to the hydrophobic bromophenyl group.
- Hydrogen bonding : One donor (NH) and two acceptors (NH and OH), influencing solubility in polar solvents.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, consistent with strained cyclobutane derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for the cyclobutane moiety be reconciled?
Unexpected splitting patterns in NMR may arise from dynamic effects (e.g., ring puckering or tautomerism). Variable-temperature NMR (VT-NMR) experiments between −50°C and 25°C can slow conformational exchange, resolving split signals. Additionally, HSQC and HMBC correlations clarify coupling pathways. For example, coupling between the NH proton and cyclobutane carbons confirms the amino group’s position .
Q. What strategies optimize reaction yield in the presence of steric hindrance from the bromophenyl group?
Steric hindrance reduces nucleophilic attack efficiency during amination. Mitigation strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination improves coupling efficiency under mild conditions.
- Microwave-assisted synthesis : Shortens reaction time and minimizes side reactions .
Q. How does the bromophenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?
The bromine atom enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins. Comparative SAR studies with chloro or methyl analogs reveal that bromine’s electronegativity and van der Waals radius significantly affect binding affinity. For instance, in enzyme inhibition assays, the bromo derivative shows a 3-fold higher IC than its chloro counterpart due to improved hydrophobic interactions .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the benzylic position. Fukui indices identify electrophilic sites, while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack. These models guide solvent and catalyst selection for functionalizing the bromophenyl group .
Methodological Considerations
Q. How are impurities from incomplete cyclization removed during purification?
Unreacted linear precursors are removed via acid-base extraction. The product’s secondary amine is protonated with HCl (1M), extracted into the aqueous layer, and basified to precipitate the pure compound. Residual impurities are eliminated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
Stability is assessed via:
- Forced degradation studies : Exposure to pH 1–13 buffers at 37°C for 24 hours, followed by LC-MS to detect hydrolysis or oxidation products.
- Plasma stability assays : Incubation with human plasma (37°C, 1 hour) identifies esterase-mediated degradation. The cyclobutane ring shows resistance to hydrolysis, while the bromophenyl group remains intact .
Q. How is the compound’s solubility profile tailored for in vivo studies?
Co-solvent systems (e.g., PEG-400/water) or lipid-based nanoemulsions enhance solubility. Dynamic light scattering (DLS) measures particle size in formulations, ensuring <200 nm for intravenous administration. Solubility parameters (Hansen solubility parameters) guide excipient selection to match the compound’s hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
